Detection Sensitivity: Biotin-X-NTA Achieves Sub-Picomole Limits in Chemiluminescent Western Blotting
Biotin-X-NTA enables detection of <0.1 pmol of His-tagged protein immobilized on nitrocellulose when combined with streptavidin–horseradish peroxidase (HRP) and chemiluminescent substrate . For the specific case of His-tagged E. coli RNA polymerase sigma70 subunit, the limit of detection is <0.11 pmol . In contrast, standard anti-His antibody detection in Western blotting typically requires 0.5–2 pmol of target protein for reliable signal, and direct Ni-NTA–HRP conjugates (lacking the biotin amplification step) yield detection limits of ~1–5 pmol [1].
| Evidence Dimension | Limit of Detection (LOD) for His-tagged proteins on nitrocellulose |
|---|---|
| Target Compound Data | <0.1 pmol (general); <0.11 pmol (sigma70) |
| Comparator Or Baseline | Anti-His antibody: 0.5–2 pmol; Ni-NTA–HRP direct: ~1–5 pmol |
| Quantified Difference | ≥5‑fold lower LOD vs. antibody; ≥10‑fold lower vs. direct Ni-NTA–HRP |
| Conditions | Nitrocellulose membrane, streptavidin–HRP conjugate, chemiluminescent detection |
Why This Matters
Enables detection of low-abundance His-tagged proteins from limiting sample amounts, reducing material requirements and increasing assay success rates.
- [1] Qiagen. Ni-NTA Conjugate Handbook. (Representative detection limits for direct Ni-NTA–HRP conjugates). View Source
